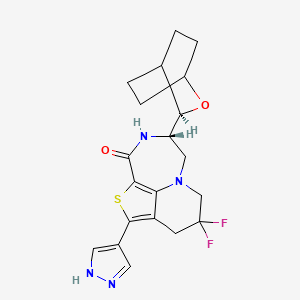

Cdc7-IN-11

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22F2N4O2S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(10S)-6,6-difluoro-10-[(3R)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one |

InChI |

InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m0/s1 |

InChI Key |

YYQNXPWZKRBWGL-FYNZKYSFSA-N |

Isomeric SMILES |

C1CC2CCC1[C@@H](O2)[C@@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |

Canonical SMILES |

C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |

Origin of Product |

United States |

Cdc7 Kinase As a Potent Therapeutic Target in Contemporary Oncology and Beyond

Dysregulated Cdc7 Expression and Activity in Malignancy

Overexpression Across Diverse Cancer Types

Elevated expression of Cdc7 is a common feature across a wide spectrum of human cancers, distinguishing malignant cells from their normal counterparts. aacrjournals.orgshu.edudovepress.com This overexpression is not merely a consequence of increased proliferation but is intrinsically linked to the tumorigenic process itself. aacrjournals.org Research has documented significant upregulation of Cdc7 in numerous malignancies, including:

Ovarian Cancer: Increased Cdc7 protein levels are significantly associated with advanced clinical stage and arrested tumor differentiation. nih.govresearchgate.netresearchgate.net

Breast Cancer: High Cdc7 expression is linked to more aggressive subtypes, such as Her2-overexpressing and triple-negative breast cancers. nih.govnih.gov

Colorectal Cancer: Cdc7 is highly expressed in colorectal carcinomas, with studies showing its presence in the majority of tumors analyzed. nih.govnih.gov

Lung Cancer: High levels of Cdc7 have been observed in non-small cell lung cancer cell lines and tissues, as well as in lung adenocarcinoma. atlasgeneticsoncology.orgresearchgate.net

Pancreatic Adenocarcinoma: Studies have shown that Cdc7 is significantly overexpressed in pancreatic adenocarcinoma compared to benign pancreatic tissue. atlasgeneticsoncology.orgresearchgate.netnih.govnih.gov

Acute Myeloid Leukemia (AML): While the prognostic significance of CD7 expression in AML has been debated, targeting Cdc7 is being explored as a therapeutic strategy. cncb.ac.cnnih.govnih.govashpublications.org

Oral Squamous Cell Carcinoma (OSCC): Overexpression of Cdc7 is a frequent finding in OSCC and is considered a marker of the disease. nih.govdntb.gov.uaresearchgate.net

| Cancer Type | Key Findings on Cdc7 Overexpression | Associated Clinical Features |

|---|---|---|

| Ovarian Cancer | Significantly increased protein levels. nih.govresearchgate.netresearchgate.net | Advanced clinical stage, arrested tumor differentiation, genomic instability. nih.govresearchgate.net |

| Breast Cancer | Linked to Her2-overexpressing and triple-negative subtypes. nih.govnih.gov | Accelerated cell cycle progression, genomic instability, reduced disease-free survival. nih.govnih.gov |

| Colorectal Cancer | Highly expressed in a large percentage of tumors. nih.govnih.gov | Associated with higher tumor stage and grade. nih.gov |

| Lung Cancer | Upregulated in non-small cell lung cancer and adenocarcinoma. atlasgeneticsoncology.orgresearchgate.net | Associated with neuroendocrine transformation. researchgate.net |

| Pancreatic Adenocarcinoma | Significantly higher expression compared to normal tissue. atlasgeneticsoncology.orgresearchgate.netnih.govnih.gov | Correlates with markers of cell cycle progression. nih.gov |

| Acute Myeloid Leukemia (AML) | Considered a therapeutic target. nih.govashpublications.org | Potential utility in patients with high-risk mutations. ashpublications.org |

| Oral Squamous Cell Carcinoma (OSCC) | Overexpressed in a high percentage of cases. nih.govdntb.gov.uaresearchgate.net | Independent prognostic marker. nih.gov |

Correlation with Tumor Proliferative Capacity and Poor Clinical Outcomes

The overexpression of Cdc7 is not a benign phenomenon; it is strongly correlated with increased tumor proliferative capacity and is often a harbinger of poor clinical outcomes. aacrjournals.org While higher Cdc7 levels can be linked to the percentage of cells in the S phase of the cell cycle, this correlation is not solely based on proliferation status, suggesting a more complex role in tumor progression. aacrjournals.org

Mechanistic Rationale for Selective Cancer Cell Cytotoxicity

The therapeutic potential of Cdc7 inhibitors lies in their ability to selectively induce cell death in malignant cells while having minimal cytotoxic effects on normal, untransformed cells. shu.edupatsnap.com This selective cytotoxicity is rooted in the differential cellular responses to Cdc7 inhibition, which are largely dictated by the status of key cell cycle checkpoints.

Differential Cellular Responses to Cdc7 Inhibition in Malignant vs. Normal Cells

In normal cells, the inhibition of Cdc7 triggers a p53-dependent checkpoint, leading to a reversible cell cycle arrest at the G1/S boundary. nih.govuniversityofgalway.ienih.gov This checkpoint activation prevents the cells from entering a lethal S phase with insufficient DNA replication initiation, thus preserving their viability. aacrjournals.orgnih.gov

In contrast, many cancer cells have defective G1-S checkpoint mechanisms, often due to mutations in genes like TP53. aacrjournals.orgshu.edu Consequently, when Cdc7 is inhibited in these cells, they fail to arrest in G1 and proceed into a defective S phase with incompletely replicated DNA. aacrjournals.orgaacrjournals.org This aberrant progression through the cell cycle leads to replication stress, DNA damage, and ultimately, cell death. patsnap.comaacrjournals.org This differential response forms the basis of the therapeutic window for Cdc7 inhibitors. aacrjournals.orgpatsnap.com

Induction of p53-Independent Apoptosis in Cancer Cells

A key feature of the cytotoxic effect of Cdc7 inhibition in cancer cells is its independence from the p53 tumor suppressor protein. aacrjournals.orgnih.govuniversityofgalway.ienih.govaacrjournals.org Given that TP53 is one of the most frequently mutated genes in human cancers, this characteristic is of significant therapeutic importance.

Depletion or inhibition of Cdc7 in various tumor cell lines has been shown to cause an abortive S phase, culminating in cell death through apoptosis or aberrant mitosis, without the need for functional p53. nih.govuniversityofgalway.ieaacrjournals.org The apoptotic response in cancer cells following Cdc7 depletion is not mediated by p53 but is instead activated by the stress-activated protein p38 MAPK in a manner dependent on the ATR kinase. aacrjournals.orgnih.gov This p53-independent mechanism of cell killing suggests that Cdc7 inhibitors could be effective in a broad range of tumors, including those that are resistant to conventional therapies that rely on intact p53 signaling. aacrjournals.orgdovepress.com

G1 Cell Cycle Arrest in Normal/Untransformed Cells

In stark contrast to the apoptotic fate of cancer cells, normal or untransformed cells respond to Cdc7 inhibition by arresting their cell cycle in the G1 phase. nih.govnih.gov This G1 arrest is a protective mechanism that is dependent on a functional p53 pathway. nih.govuniversityofgalway.ie

Upon Cdc7 inhibition in normal fibroblasts, p53 levels rise, leading to the induction of the cyclin-dependent kinase inhibitor p21. aacrjournals.org This, in turn, blocks the G1-S transition, preventing the cells from initiating DNA replication under suboptimal conditions. aacrjournals.org Importantly, this cell cycle arrest is reversible; upon removal of the Cdc7 inhibitor and restoration of Cdc7 activity, normal cells can re-enter the cell cycle and resume proliferation. nih.govnih.gov This reversible G1 arrest in normal cells is a critical factor contributing to the predicted safety profile of Cdc7 inhibitors.

| Cell Type | p53 Status | Response to Cdc7 Inhibition | Ultimate Cell Fate |

|---|---|---|---|

| Normal/Untransformed Cells | Wild-Type | Activation of p53-dependent checkpoint, induction of p21. aacrjournals.org | Reversible G1 cell cycle arrest, cell survival. nih.govnih.gov |

| Malignant Cells | Mutant/Defective | Bypass of G1-S checkpoint, progression into an abortive S phase. aacrjournals.orgaacrjournals.org | p53-independent apoptosis or mitotic catastrophe. nih.govuniversityofgalway.ieaacrjournals.org |

Expanding Therapeutic Landscape: Emerging Roles in Non-Oncological Pathologies

Potential in Inflammatory Processes

Recent studies suggest a complex relationship between Cdc7 inhibition and the inflammatory response. The inhibition of Cdc7 can induce replication stress, leading to the formation of micronuclei that contain chromosomal fragments. nih.govnih.gov These micronuclei can trigger an inflammatory response through the activation of the cGAS-STING pathway. Specifically, prolonged inhibition of Cdc7 in breast epithelial cells has been shown to cause them to enter a senescent-like state, characterized by the induction and secretion of various inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP). nih.govnih.gov

Table 1: Research Findings on Cdc7 Inhibition and Inflammatory Response

| Finding | Cellular Effect | Implication | Source(s) |

|---|---|---|---|

| Prolonged Cdc7 inhibition | Induces a reversible, p53-dependent senescent-like state in breast epithelial cells. | Uncovers a secondary response to Cdc7 inhibitors that could be exploited therapeutically. | nih.gov |

| Cdc7 inhibition by TAK-931 | Induces replication stress, generating aneuploid cells with a high expression of inflammatory cytokines and chemokines (SASP). | Suggests a mechanism for sensitizing tumors to immunotherapy. | nih.gov |

| Modulation of Cdc7 kinase | Can potentially reduce excessive cell proliferation associated with inflammatory diseases. | Expands the potential therapeutic application of Cdc7 inhibitors beyond oncology. | businesswire.com |

Implications for Viral Diseases (e.g., Viral Replication)

The cellular machinery required for DNA replication is often exploited by viruses to replicate their own genetic material. Cdc7 kinase, as a crucial initiator of DNA synthesis, has been identified as a host factor that can be co-opted by certain viruses to support their life cycle. biospace.comnih.gov

Research has demonstrated that the Avibirnavirus, the agent causing infectious bursal disease, relies on the host's Cdc7 kinase. nih.gov The virus induces an upregulation of Cdc7 expression in infected cells. The kinase then phosphorylates the viral scaffold protein VP3, a modification that is essential for promoting viral replication. nih.gov This finding suggests that inhibiting Cdc7 could be a viable antiviral strategy. By blocking the kinase's activity, it may be possible to disrupt a critical step in the replication process of certain viruses, thereby limiting the infection. biospace.com This positions Cdc7 inhibitors as potential broad-spectrum antiviral agents, warranting further investigation into their efficacy against other viruses that depend on host replication machinery.

Association with Neurodegenerative Disorders (e.g., TDP-43 Phosphorylation)

A compelling body of evidence links Cdc7 kinase to the pathology of certain neurodegenerative diseases, particularly those characterized by the aggregation of the TAR DNA-binding protein 43 (TDP-43). researchgate.net These conditions, known as TDP-43 proteinopathies, include amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD-TDP). escholarship.orgnih.gov A key pathological hallmark in these diseases is the hyperphosphorylation of TDP-43, which is believed to contribute to its aggregation and subsequent neurotoxicity. nih.govembopress.orgnih.gov

Multiple studies have identified Cdc7 as a primary kinase responsible for phosphorylating TDP-43 at the pathological serine 409/410 (S409/S410) sites. researchgate.netescholarship.orgnih.govnih.gov In vitro kinase assays have confirmed that Cdc7 directly and robustly phosphorylates TDP-43. nih.govnih.gov Furthermore, immunohistochemistry of frontal cortex sections from FTLD-TDP patients revealed that Cdc7 expression overlaps with the pathological phosphorylated TDP-43. escholarship.orgnih.gov

Crucially, the inhibition of Cdc7 has been shown to block this detrimental phosphorylation. Studies using the small molecule Cdc7 inhibitor PHA767491 demonstrated a reduction in TDP-43 phosphorylation and the prevention of TDP-43-dependent neurodegeneration in transgenic animal models. escholarship.orgnih.gov These findings strongly support the role of Cdc7 as a novel therapeutic target for TDP-43 proteinopathies, suggesting that Cdc7 inhibitors could be a promising strategy to slow or halt the progression of these devastating neurodegenerative disorders. researchgate.netescholarship.org

Table 2: Research Findings on Cdc7 and TDP-43 Phosphorylation

| Disease Context | Key Protein | Role of Cdc7 | Effect of Cdc7 Inhibition | Source(s) |

|---|---|---|---|---|

| ALS, FTLD-TDP | TDP-43 | Directly phosphorylates TDP-43 at pathological S409/S410 residues, promoting neurotoxicity. | Reduces pathological phosphorylation and prevents neurodegeneration in disease models. | researchgate.netescholarship.orgnih.govnih.gov |

| FTLD-TDP | Phospho-TDP-43 | Cdc7 immunostaining overlaps with phospho-TDP-43 pathology in the frontal cortex of patients. | Supports Cdc7 as a clinically relevant kinase in the disease process. | escholarship.orgnih.gov |

Discovery, Design, and Structural Biology of Cdc7 in 11 and Other Cdc7 Kinase Inhibitors

Evolution of Cdc7 Inhibitor Chemotypes

The landscape of CDC7 inhibitors has evolved significantly, with the identification of diverse chemical scaffolds exhibiting inhibitory activity.

High-Throughput Screening (HTS) Initiatives in Lead Finding

High-throughput screening (HTS) has played a significant role in the initial identification of lead compounds for CDC7 inhibition. aacrjournals.orgnih.gov This approach allows for the rapid screening of large chemical libraries to find molecules that can inhibit CDC7 kinase activity. For instance, PHA-767491 was identified through HTS and characterized as an ATP-competitive inhibitor of CDC7. nih.gov HTS initiatives have been instrumental in uncovering novel chemical starting points for subsequent medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. aacrjournals.org

Representative Chemical Classes

Several distinct chemical classes have been identified as CDC7 inhibitors, each with unique structural features contributing to their inhibitory activity. These include:

Pyrrolopyridinones: These were among the first effective CDC7 inhibitors reported, with some derivatives demonstrating potent and selective inhibition. acs.orgaacrjournals.org Studies on pyrrolopyridinones have explored modifications at different positions to improve inhibitory activity and selectivity. aacrjournals.org

5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles: This chemical class has also shown significant inhibitory effects on CDC7 and has been investigated for its potential antitumor properties. acs.orgresearchgate.net

Furanone Derivatives: Novel furanone derivatives have been designed and synthesized as CDC7 kinase inhibitors, with some compounds exhibiting strong inhibitory activity and good kinase selectivity. researchgate.net

Pyrazole (B372694) Derivatives: Pyrazole compounds and their derivatives have been reported to show CDC7 kinase activity, and structural and in silico investigations have been conducted to understand their interactions. diva-portal.orgacs.org

Other chemical classes, such as thiazole-based compounds and 4-indazolylpyrimidin-2(1H)-ones, have also been explored as potential CDC7 inhibitors. nih.govdiva-portal.org The structural diversity among these classes highlights the different approaches taken in the design of CDC7 inhibitors.

Mechanism of Cdc7 Kinase Inhibition

Understanding how inhibitors interact with CDC7 is crucial for the rational design of more potent and selective compounds.

ATP-Competitive Inhibitory Mechanisms

A significant category of CDC7 inhibitors comprises ATP-competitive small molecules. acs.orgdiva-portal.org These inhibitors function by binding to the ATP-binding site of the kinase, thereby competing with the natural substrate ATP and preventing the phosphorylation of downstream targets like the MCM complex. acs.orgapexbt.com This interaction effectively hinders the catalytic function of CDC7. acs.orgdiva-portal.org PHA-767491 is a well-characterized example of a potent ATP-competitive CDC7 inhibitor. nih.govapexbt.com While effective, a challenge with ATP-competitive inhibitors can be achieving sufficient selectivity over other kinases that also bind ATP. nih.gov

Exploration of Allosteric Modulation as a Selective Strategy

Given the challenges in achieving selectivity with ATP-competitive inhibitors due to the conserved nature of the ATP-binding site across kinases, the exploration of allosteric modulation presents an alternative strategy. nih.govtandfonline.com Allosteric inhibitors bind to sites on the kinase distinct from the ATP-binding site, potentially offering greater selectivity. nih.gov Research has identified new druggable cavities on the human CDC7 structure that could be targeted by allosteric modulators. tandfonline.comnih.gov These allosteric sites are often less conserved among kinase proteins, providing an opportunity for the development of more selective inhibitors. nih.gov Some studies have focused on allosteric modulation by targeting pockets involved in the interaction between CDC7 and its activator protein, DBF4. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies of Cdc7-IN-11 Analogues

While specific detailed SAR studies focused solely on "this compound" analogues were not extensively detailed in the search results, the principles of SAR studies applied to other CDC7 inhibitors provide insight into this process. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on biological activity. This helps to understand which parts of the molecule are essential for binding and inhibition and how modifications can improve potency, selectivity, and other desirable properties.

For example, SAR studies on azaindole-based CDC7 inhibitors have explored the impact of substitutions at specific positions, such as the pre-DFG residue Val 195, to map the region and understand its contribution to inhibitory activity. nih.gov Similarly, SAR investigations on pyrrolopyridinone derivatives have revealed that substitutions at position 7 can yield potent CDC7 inhibitors with good selectivity. aacrjournals.org These studies often involve the synthesis of a series of analogues and the evaluation of their inhibitory activity in biochemical and cellular assays. aacrjournals.orgnih.gov

Understanding the binding mode of inhibitors through techniques like X-ray crystallography and molecular docking simulations is integral to SAR studies. nih.govresearchgate.net Co-crystal structures of CDC7 kinase in complex with inhibitors have provided valuable insights into the interactions between the inhibitor and the enzyme, guiding the design of improved analogues. researchgate.netcrick.ac.uk Although specific crystallographic data for this compound were not found, structural studies on other inhibitors, such as compound 109 with CDC7 kinase (PDB code: 4F9B), have revealed key hydrogen bonding interactions with residues like Leu137, Lys90, and Asp196 that are important for binding. researchgate.net

SAR studies aim to optimize various parameters, including binding affinity, kinase selectivity, cellular potency, and pharmacokinetic properties. aacrjournals.orgresearchgate.net The iterative process of design, synthesis, and biological evaluation is central to the discovery and optimization of potent and selective CDC7 inhibitors.

Identification of Key Pharmacophoric Features for Potency and Selectivity

The identification of key pharmacophoric features is essential for designing potent and selective Cdc7 kinase inhibitors. A pharmacophore model represents the minimum structural motif of an inhibitor required for binding to the target protein pdbj.orgresearchgate.netnih.gov. For Cdc7 inhibitors, pharmacophore models have been generated based on known active compounds and in silico docking analyses pdbj.orgresearchgate.netnih.gov. These models provide hypotheses for lead generation by identifying the three-dimensional features shared among active inhibitors, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions nih.gov.

Studies on various Cdc7 inhibitor series, such as pyrrolopyridinone derivatives and dihydrothieno[3,2-d]pyrimidin-4(1H)-ones, have revealed important structural elements contributing to their activity pdbj.orgresearchgate.netacs.org. A heteroaromatic hinge-binding moiety is often identified as a key feature interacting with the hinge region of the Cdc7 kinase domain, a common interaction site for ATP-competitive inhibitors nih.govpdbj.orgresearchgate.net. Additional interactions with hydrophobic pockets adjacent to the ATP-binding site also contribute to potency and selectivity nih.gov. Structure-activity relationship (SAR) studies on these scaffolds have further delineated the impact of substituents at different positions on inhibitory activity and selectivity pdbj.orgresearchgate.netacs.org.

Impact of Chemical Modifications on Target Engagement and Cellular Activity

Chemical modifications to lead compounds significantly impact their target engagement and cellular activity. SAR studies systematically explore these effects by synthesizing and testing derivatives with variations in functional groups, substitutions, and molecular scaffolds pdbj.orgresearchgate.netacs.org. For Cdc7 inhibitors, modifications have aimed to improve potency, selectivity, and pharmacokinetic properties such as membrane permeability dovepress.comschrodinger.com.

For instance, optimization efforts on pyrrolopyridinone derivatives involved investigating modifications to the core scaffold and substituents acs.org. These studies revealed that certain functionalizations were detrimental to biological properties, while a central unsubstituted pyrrole (B145914) nucleus fused with a five- or six-membered lactam and carrying an appropriate heteroaromatic ring at position 2 was associated with strong Cdc7 inhibitory activity acs.org. Changes in the aminopyrimidine group in some inhibitors were found to interact with the hinge region, influencing activity dovepress.com. However, achieving a balance between biochemical potency and cell-based potency has been a challenge, sometimes attributed to suboptimal membrane permeability, which can be addressed through targeted chemical modifications guided by computational models schrodinger.com. Structural simplification has also been employed as a strategy to improve pharmacokinetic behavior researchgate.net.

Computational Chemistry and Molecular Modeling in Inhibitor Design

Computational chemistry and molecular modeling play a vital role in the design and optimization of Cdc7 kinase inhibitors by providing insights into ligand-protein interactions and predicting molecular properties acs.orgdiva-portal.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.govdiva-portal.orgacs.org. These methods complement experimental studies and accelerate the drug discovery process.

Molecular Docking and Binding Mode Prediction (e.g., Predicted Binding Mode of this compound)

Molecular docking is a widely used computational technique to predict the preferred binding orientation (binding mode) of a ligand within the active site of a protein and to estimate the binding affinity acs.orgdiva-portal.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govdiva-portal.org. For Cdc7 kinase, docking studies have been performed with various inhibitor scaffolds to understand their interactions with the ATP-binding pocket acs.orgdiva-portal.orgacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govdiva-portal.org.

Induced-fit docking methods are often employed to account for the flexibility of both the ligand and the protein binding site, providing more accurate predictions of the binding mode and concurrent structural motions in the receptor acs.orgdiva-portal.orgdiva-portal.org. The optimal binding poses are typically selected based on docking scores, glide energy, and analysis of hydrogen bonding and hydrophobic interactions acs.orgdiva-portal.org. For example, docking simulations of pyrazole derivatives with Cdc7 kinase have shown strong binding free energies and predicted binding modes within the active site diva-portal.orgacs.orgresearchgate.netresearchgate.net. The binding modes of some inhibitors reveal interactions with key residues in the hinge region and adjacent hydrophobic pockets researchgate.net.

While specific docking studies detailing the predicted binding mode of "this compound" were not found, the principles and methods applied to other Cdc7 inhibitors provide a framework for understanding how its binding mode would be investigated and predicted.

Molecular Dynamics (MD) Simulations for Complex Stability and Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of protein-ligand complexes over time acs.orgdiva-portal.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govdiva-portal.org. These simulations provide insights into the flexibility of the binding site, the stability of the predicted binding pose, and the nature of interactions under near-physiological conditions acs.orgdiva-portal.orgacs.orgresearchgate.netresearchgate.netnih.govdiva-portal.org.

MD simulations of Cdc7-inhibitor complexes have been performed for durations typically ranging from tens to hundreds of nanoseconds acs.orgdiva-portal.org. These simulations assess the stability of the complex, the fluctuations of the protein and ligand, and the persistence of key interactions identified in docking studies acs.orgdiva-portal.orgacs.orgresearchgate.netresearchgate.netnih.govdiva-portal.org. Analysis of MD trajectories can help confirm the stability of the docked pose and provide a more realistic picture of the binding event diva-portal.orgacs.org. For instance, MD simulations have been used to compare the potential inhibitory activity of different compounds by evaluating the stability of their complexes with Cdc7 kinase acs.orgresearchgate.netresearchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate chemical structure with biological activity nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of novel inhibitors with improved potency nih.govresearchgate.netresearchgate.netresearchgate.net.

Various QSAR methods, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of Cdc7 inhibitors researchgate.netresearchgate.net. These models generate contour maps that help interpret the structure-activity relationship by highlighting regions where specific molecular fields (e.g., steric or electrostatic) are important for activity researchgate.net. Satisfactory QSAR models exhibit good statistical quality, as indicated by parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²) researchgate.netresearchgate.net. The insights gained from QSAR contour maps, often combined with molecular docking results, can effectively guide the rational design of new Cdc7 inhibitors researchgate.netresearchgate.net.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Detailed analysis of intermolecular interactions between the inhibitor and the Cdc7 kinase binding site is crucial for understanding the basis of binding affinity and selectivity nih.govdiva-portal.orgacs.orgresearchgate.netresearchgate.netnih.govacs.org. These interactions include hydrogen bonds, Van der Waals forces, hydrophobic interactions, π-π stacking, and C-H···π interactions diva-portal.orgacs.orgresearchgate.netresearchgate.netnih.govdiva-portal.org.

Hydrogen bonding interactions with residues in the hinge region are particularly important for ATP-competitive inhibitors nih.govresearchgate.net. Van der Waals interactions also contribute significantly to the binding free energy diva-portal.orgacs.orgresearchgate.netresearchgate.net. Computational tools are used to analyze and visualize these interactions within the protein-ligand complex diva-portal.orgacs.org. Techniques like the quantum theory of atoms in molecules (QTAIM) and Hirshfeld surface analysis can quantify and characterize different types of non-covalent interactions, providing deeper insights into the forces stabilizing the complex diva-portal.orgacs.orgresearchgate.netresearchgate.netnih.gov. Understanding these interactions at a detailed level is essential for rational design and optimization of Cdc7 inhibitors diva-portal.orgacs.org.

Structure-Based Drug Design (SBDD) and Ligand Efficiency Optimization

Structure-Based Drug Design (SBDD) plays a crucial role in the discovery and optimization of Cdc7 kinase inhibitors. This approach leverages the three-dimensional structural information of the Cdc7-Dbf4 kinase complex to guide the design of small molecules that can bind to and inhibit the enzyme's activity. High-resolution crystal structures of human Cdc7-Dbf4, in complex with nucleotides or ATP-competing small molecules, have been instrumental in revealing the active and inhibited conformations of the kinase and providing a framework for designing more potent and specific inhibitors. researchgate.netnih.gov

Cdc7 kinase, in complex with its activator protein Dbf4, forms a critical complex (DDK) essential for initiating DNA replication. patsnap.comnih.gov Dbf4 interacts extensively with Cdc7, burying a significant hydrophobic molecular surface in a bipartite interface. researchgate.netnih.gov Specifically, the effector domain of Dbf4, containing conserved motif C, binds to the N-terminal lobe of Cdc7, stabilizing the canonical αC helix, which is vital for kinase activation. researchgate.netnih.govnih.gov Another motif in Dbf4, motif M, interacts with the C-terminal lobe of Cdc7, acting as a tethering domain. researchgate.netnih.gov Understanding these interactions is fundamental for designing inhibitors that can disrupt the active complex or target specific binding pockets.

Most Cdc7 inhibitors reported to date are ATP-competitive, meaning they bind to the catalytic site of the protein, competing with ATP. nih.govtandfonline.comdiva-portal.org This site is relatively conserved across the human kinome, which can lead to a lack of selectivity and potential off-target effects. tandfonline.comcsic.es SBDD helps address this challenge by providing detailed insights into the specific interactions within the Cdc7 ATP-binding pocket, as well as identifying potential allosteric sites that are less conserved and could offer improved selectivity. tandfonline.comcsic.es

The ATP-binding pocket of Cdc7 kinase involves interactions with the hinge region connecting the N- and C-terminal lobes of the catalytic domain. nih.gov Many kinase inhibitors bind to this hinge region, with additional interactions in adjacent hydrophobic regions. nih.gov Crystal structures have revealed the binding modes of various inhibitors, illustrating how they occupy the ATP pocket and interact with key residues. For instance, the predicted binding mode of certain compounds in a Cdc7 kinase homology model showed the importance of specific hydrogen bonds and hydrophobic interactions for inhibitory activity. acs.org

Ligand efficiency optimization is a key aspect of SBDD, aiming to maximize the binding energy per heavy atom of an inhibitor. This leads to more potent compounds with lower molecular weight, which can improve pharmacokinetic properties. researchgate.net The availability of structural data allows for the rational design of modifications to lead compounds to enhance their potency and ligand efficiency. Computational approaches, such as molecular docking, molecular dynamics simulations, and free energy perturbation (FEP+) calculations, are widely used in conjunction with structural information to predict binding affinities, optimize interactions, and assess the impact of chemical modifications on potency and selectivity. diva-portal.orgacs.orgbohrium.comschrodinger.commdpi.com

For example, studies have utilized induced-fit docking (IFD) to accurately predict the binding mode of ligands and concurrent structural motions in the receptor. diva-portal.orgacs.org This involves obtaining the 3D coordinates of Cdc7 kinase (e.g., PDB ID: 4F9C) and preparing both the protein and ligands for docking studies. acs.org The optimal binding pose is then selected based on docking scores, glide energy, and analyses of hydrogen bonding and hydrophobic interactions. acs.org

While specific detailed research findings and data tables directly pertaining to the SBD7 and ligand efficiency optimization of "this compound" were not extensively available in the search results, the principles and methods of SBDD and ligand efficiency optimization discussed are broadly applied to the development of Cdc7 kinase inhibitors, including compounds like this compound. The design of potent and selective Cdc7 inhibitors often involves iterative cycles of structural analysis, computational modeling, chemical synthesis, and biological testing, guided by the detailed understanding of the kinase's structure and its interactions with ligands. schrodinger.com

The development of novel Cdc7 inhibitors, such as SGR-2921, has been significantly aided by advanced computational platforms that facilitate large-scale chemical space exploration and physics-based modeling, including FEP+ calculations, to predict relative binding affinities and guide optimization efforts for potency, selectivity, and other properties. schrodinger.comschrodinger.com This highlights the integral role of SBDD and computational methods in identifying and optimizing ligand-efficient chemical series with high affinity for Cdc7. schrodinger.com

Preclinical Efficacy and Combination Strategies of Cdc7 in 11 and Cdc7 Inhibitors

In Vitro Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

Inhibition of CDC7 has shown significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines, including both solid and hematologic malignancies. atlasgeneticsoncology.orgnih.gov This is attributed to Cdc7's essential role in DNA replication initiation and its involvement in the DNA damage response. atlasgeneticsoncology.orgnih.gov

Dose-Dependent Inhibition of Cell Viability and Proliferation

CDC7 inhibitors have demonstrated dose-dependent inhibition of cancer cell viability and proliferation in numerous studies. For instance, PHA-767491, a Cdc7 inhibitor, decreased glioblastoma cell viability in a time- and dose-dependent manner. Treatment with varying concentrations of PHA-767491 showed a significant reduction in cell proliferation in glioblastoma cell lines U87-MG and U251-MG. Similarly, Cdc7 inhibition suppressed cell proliferation in oral squamous cell carcinoma (OSCC) cell lines. Studies with pancreatic cancer cell lines (Capan-1 and PANC-1) treated with PHA-767491 also showed a dose-dependent increase in cell killing.

Data from studies on the dose-dependent effects of Cdc7 inhibitors are summarized below:

| Inhibitor | Cell Line(s) | Effect on Cell Viability/Proliferation | Key Finding | Source |

| PHA-767491 | Glioblastoma (U87-MG, U251-MG) | Decreased viability, suppressed proliferation | Time- and dose-dependent inhibition | |

| XL413 | Chemo-resistant SCLC (H69-AR, H446-DDP) | Inhibited cell growth | Synergistic effect with chemotherapy | |

| PHA-767491 | Pancreatic Cancer (Capan-1, PANC-1) | Marked cell death | Dose-dependent increase in cell killing | |

| Monzosertib | Various solid and blood cancers | Potent anti-proliferative activity | Minimal effects on normal cells | atlasgeneticsoncology.org |

| SGR-2921 | AML cell lines and patient samples | High sensitivity | Most sensitive cell lines were AML | wikipedia.org |

| CRT'2199 | DLBCL and renal cancers | Potent, dose-dependent tumor inhibition | Demonstrated in xenograft models |

Confirmation of Apoptotic Induction (e.g., PARP-1 cleavage, Caspase-3 activation, TUNEL assay)

A key mechanism by which CDC7 inhibitors exert their cytotoxic effects is through the induction of apoptosis in cancer cells. Studies have confirmed apoptotic induction through various markers. In pancreatic cancer cell lines treated with PHA-767491 or subjected to Cdc7 knockdown via siRNA, evidence of classical apoptotic pathway activation was observed, including cleavage of PARP-1 and Caspase-3, and positive TUNEL staining, indicating DNA fragmentation. Similarly, inhibition of CDC7 in glioblastoma cells by PHA-767491 resulted in a significant increase in DNA fragmentation. The combination of the CDC7 inhibitor XL413 with chemotherapy in chemo-resistant small-cell lung cancer (SCLC) cells also increased apoptosis. In normal human fibroblasts, however, Cdc7 depletion did not induce apoptotic cell death, suggesting a cancer-cell-specific effect.

Correlation of Efficacy with Cancer Cell Line Genetic Background (e.g., p53 status)

The efficacy of CDC7 inhibitors can be influenced by the genetic background of cancer cells, particularly the status of tumor suppressor genes like p53. CDC7 is frequently overexpressed in various cancer cell lines and human tumors, and this overexpression often correlates with p53 mutation or inactivation. Inactivating mutations in p53 can disrupt the DNA origin activation checkpoint, potentially making tumors more susceptible to Cdc7 targeting agents. Some studies suggest that Cdc7 inhibition can cause cancer cell death in a p53-independent manner. Conversely, other research indicates that the selective cytotoxic effect on cancer cells might be linked to defective checkpoint responses in these cells, which can occur in the presence of p53 or Rb pathway defects. High Cdc7 expression has been shown to significantly correlate with TP53 mutational status and predict poor clinical outcomes in lung adenocarcinoma patients.

In Vivo Pharmacological Efficacy in Preclinical Models

Preclinical studies in animal models have demonstrated the in vivo pharmacological efficacy of CDC7 inhibitors, showing significant tumor growth inhibition.

Tumor Growth Inhibition (TGI) in Xenograft and Allograft Models (e.g., Colon, DLBCL, Renal, AML, Ovarian, Pancreatic Cancer)

CDC7 inhibitors have shown robust anti-tumor efficacy in various preclinical xenograft and allograft models, representing a range of cancer types. Monzosertib (AS-0141) demonstrated strong anti-tumor efficacy in several human tumor xenograft models upon oral administration. atlasgeneticsoncology.org SGR-2921, another potent CDC7 inhibitor, exhibited strong anti-tumor activity in multiple acute myeloid leukemia (AML) models, including cell-derived xenograft models, both as a monotherapy and in combination with standard of care agents. wikipedia.org Preclinical data for SRA141, a novel oral Cdc7 inhibitor, showed robust efficacy, including complete and partial regressions, in rodent xenograft models of colorectal cancer. A lead CDC7 inhibitor compound, CRT'2199, demonstrated potent, dose-dependent tumor inhibition in xenograft models of DLBCL and renal cancers. The combination of the CDC7 inhibitor XL413 with chemotherapy significantly inhibited tumor growth in xenograft models of chemo-resistant SCLC. Studies in murine syngeneic tumor models of ovarian cancer showed that combining a CDC7 inhibitor with a PARP inhibitor resulted in tumor regression. While specific in vivo data for Cdc7-IN-11 was not found, these studies on other CDC7 inhibitors highlight the potential for Cdc7 inhibition to induce tumor growth inhibition across various cancer types.

Demonstration of Target Engagement in Tumor Tissues

Demonstrating that a drug reaches its target and modulates its activity in vivo is crucial for preclinical validation. Target engagement of CDC7 inhibitors in tumor tissues has been assessed in preclinical models. Inhibition of MCM2 phosphorylation at serine 53, a direct downstream target of Cdc7 kinase, serves as a pharmacodynamic marker for Cdc7 inhibition. Studies have shown reduced phosphorylation of MCM2 in tumor tissues following treatment with CDC7 inhibitors, confirming target engagement. For example, treatment with PHA-767491 led to a significant reduction in phospho-MCM2 (S40 + S41) expression in glioblastoma cell lines. A pharmacodynamic assessment of SRA141 revealed potent on-target inhibition in both tumors and surrogate skin tissues. In vivo inhibition of MCM2 phosphorylation can be measured after single or multiple doses of a Cdc7 inhibitor, confirming target engagement in the tumor microenvironment. medchemexpress.com

Combination Therapeutic Modalities

Preclinical studies have explored the potential of combining CDC7 inhibitors with other therapeutic agents to enhance anti-tumor efficacy, overcome resistance mechanisms, and address tumor heterogeneity. The rationale behind these combinations often lies in the role of CDC7 in DNA replication and its interplay with DNA damage response pathways.

Synergy with Conventional Chemotherapeutic Agents (e.g., Topoisomerase Inhibitors, Alkylating Agents)

CDC7 inhibitors have shown synergistic effects when combined with conventional chemotherapeutic agents that induce DNA damage. The combination of drugs that impair DNA replication, such as topoisomerase inhibitors or DNA-intercalating agents, together with a Cdc7 inhibitor, may have a synergistic effect in killing tumor cells. This synergy is suggested to stem from the combined effect of replication fork arrest induced by chemotherapy and deficient checkpoint responses caused by CDC7 inhibition, leading to aberrant cell cycle progression and death in tumor cells.

Studies with the CDC7 inhibitor TAK-931 have demonstrated synergistic antiproliferative effects when combined with DNA-damaging agents, including topoisomerase inhibitors (such as teniposide, topotecan, etoposide, and SN-38) and DNA-alkylating agents (like melphalan (B128) and mitoxantrone), as well as platinum compounds (carboplatin and cisplatin). In vitro combination screening with TAK-931 and currently used chemotherapeutic drugs revealed that DNA-damaging agents had the highest synergistic antiproliferative effects.

For example, in vivo studies with TAK-931 in combination with the topoisomerase inhibitor CPT-11 (irinotecan) in xenograft models showed enhanced antitumor activity compared to single-agent treatments. The combination of simurosertib (B610845) (TAK-931) with cisplatin (B142131) or irinotecan (B1672180) has also shown synergistic effects in vitro in small-cell lung cancer (SCLC) cell lines, including those resistant to chemotherapy. This combination was associated with increased apoptosis.

Another CDC7 inhibitor, XL413, has also demonstrated promising antitumor therapeutic effects and may enhance the potency of existing anticancer therapies like oxaliplatin (B1677828), a platinum-based drug. Combining oxaliplatin with XL413 worked well in a study, offering a potential strategy to lessen oxaliplatin resistance.

These findings suggest that combining CDC7 inhibitors with conventional DNA-damaging chemotherapies can lead to enhanced anti-tumor activity, potentially by overwhelming the cancer cells' ability to repair the induced DNA damage and manage replication stress.

Potentiation of PARP Inhibitor Efficacy (e.g., Olaparib in Ovarian Cancer)

The combination of CDC7 inhibitors with PARP inhibitors, such as Olaparib (PubChem CID 23725625), has emerged as a promising strategy, particularly in ovarian cancer. PARP inhibitors are effective in cancers with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. However, resistance to PARP inhibitors is a significant clinical challenge.

Preclinical evidence suggests that CDC7 inhibition can synergistically enhance the anti-tumor efficacy of PARP inhibitors like Olaparib, especially in advanced ovarian cancer. This synergy is linked to the induction of considerable DNA damage and DNA replication stress upon combined administration, leading to increased sensitivity to Olaparib.

Studies have shown that the combination of a CDC7 inhibitor (like XL413) and Olaparib can induce significant DNA damage and replication stress, activating the cGAS/STING signaling pathway and resulting in enhanced anti-tumor immunity effects. This provides a potential treatment strategy for PARP inhibitor-resistant ovarian cancer. The combination of CDC7 inhibition and Olaparib promotes genome instability and enhances DNA replication stress, which significantly upregulates interferon-stimulated genes (ISGs) expression through cGAS/STING activation to boost antitumor efficacy in vitro and in vivo.

Data from studies combining CDC7 inhibitors with Olaparib in ovarian cancer models indicate that this approach can overcome or limit resistance to PARP inhibitors. The enhanced DNA damage and replication stress induced by the combination appear to be key mechanisms driving the increased efficacy.

Enhancement of Anti-Tumor Immune Responses and Sensitization to Immune Checkpoint Inhibitors

Emerging preclinical data suggest that CDC7 inhibition can enhance anti-tumor immune responses and sensitize tumors to immune checkpoint inhibitors (ICIs). CDC7 inhibitor-mediated replication stress and chromosomal instability in cancer cells appear to activate anti-tumor immunity.

Studies with the CDC7 inhibitor TAK-931 have shown that it can induce replication stress, generating senescence-like aneuploid cells that highly express inflammatory cytokines and chemokines, contributing to a senescence-associated secretory phenotype (SASP). This inflammatory phenotype can lead to the accumulation of tumor-infiltrating immune cells and potent anti-tumor immunity.

The combination of TAK-931 and immune checkpoint inhibitors has been shown to profoundly enhance antiproliferative activities in preclinical models. For instance, in murine syngeneic tumor models, the combination treatment of a CDC7 inhibitor (like XL413) and Olaparib demonstrated enhanced anti-tumor immunity, resulting in tumor regression, with the cGAS/STING pathway playing a prominent role in the immunomodulatory potential. Activation of the cGAS/STING pathway through DNA damage and replication stress induced by the combination appears to trigger anti-tumor immunity and boost T cell activation.

These findings suggest that CDC7 inhibitors can modulate the tumor microenvironment and enhance the effectiveness of immunotherapy by increasing the immunogenicity of cancer cells and promoting immune cell infiltration.

Rationale for Combination Therapy in Overcoming Resistance and Heterogeneity

The rationale for combining CDC7 inhibitors with other agents in cancer therapy is strongly rooted in the need to overcome intrinsic and acquired resistance mechanisms and address tumor heterogeneity. CDC7 is often overexpressed in various cancers, and this overexpression can contribute to resistance to DNA-damaging agents.

CDC7's role in DNA replication initiation and the replication stress response makes it a critical target, and its inhibition can disrupt these processes, leading to genomic instability and cell death. However, cancer cells can develop resistance to single-agent CDC7 inhibition through various mechanisms.

Combining CDC7 inhibitors with agents that target complementary pathways, such as DNA repair (e.g., PARP inhibitors), other cell cycle regulators (e.g., WEE1 inhibitors), or DNA damage response pathways (e.g., ATR/CHK1 inhibitors), can create synergistic effects by simultaneously targeting multiple vulnerabilities or blocking alternative survival routes. For example, combining CDC7 and WEE1 inhibitors has shown synergistic cell death in preclinical models.

Furthermore, combining CDC7 inhibitors with conventional chemotherapies or immunotherapies can help overcome resistance to these established treatments. As discussed earlier, CDC7 inhibitors can sensitize resistant cells to chemotherapy and enhance anti-tumor immune responses, which are crucial for the efficacy of ICIs. The ability of CDC7 inhibitors to induce replication stress and activate immune pathways provides a mechanistic basis for their use in combination to tackle the complex and heterogeneous nature of tumors and circumvent resistance.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 136333907 |

| Olaparib | 23725625 |

| TAK-931 | 135564531 |

| XL413 | 137146968 |

Data Tables

While specific quantitative data tables for this compound combinations were not found, preclinical studies with other CDC7 inhibitors demonstrate synergistic effects in combination therapies. The synergy is often quantified using metrics like Combination Index (CI), where CI < 1 indicates synergy.

Advanced Research Directions and Future Perspectives on Cdc7 in 11 and Cdc7 Kinase Biology

Identification and Validation of Predictive Biomarkers for Response and Resistance to Cdc7 Inhibition

A critical area of future research is the identification and validation of predictive biomarkers that can determine which patients are most likely to respond to CDC7 inhibition and which may develop resistance. Studies are underway to identify gene expression markers associated with intrinsic sensitivity to CDC7 inhibitors. For instance, research using cell line models has identified a signature of 63 candidate genes whose basal expression was significantly associated with intrinsic sensitivity to BMS-863233/XL413, a CDC7 inhibitor. This gene signature showed enrichment in the ER/PR/HER2-negative breast cancer subtype.

Furthermore, CDC7 overexpression itself has been investigated as a potential prognostic and predictive marker. High expression of CDC7 protein has been correlated with poor prognosis in certain cancers, such as diffuse large B-cell lymphoma, and is suggested as a marker of resistance to DNA-damaging agents in oral squamous cell carcinoma. In colorectal cancer, strong CDC7 expression was identified as an independent marker of improved patient survival in a multivariate analysis, although its role as a predictive biomarker for treatment outcomes, particularly in the context of specific mutations like RAS, requires further exploration,.

Future research will focus on validating these candidate biomarkers in larger preclinical studies and clinical trials. The integration of genomic, transcriptomic, and proteomic data will be crucial to develop robust predictive models. Identifying patients likely to benefit from CDC7 inhibitors upfront could optimize treatment strategies and improve patient outcomes.

Detailed Investigation of Cdc7-IN-11 in Specific Cancer Subtypes and Molecularly Defined Patient Populations

Detailed investigation of CDC7 inhibitors in specific cancer subtypes and patient populations defined by molecular characteristics is essential to maximize their therapeutic potential. Preclinical data suggest that CDC7 is a promising target in various solid malignancies, including colon, ovarian, prostate, and pancreas cancer, as well as hematological malignancies like leukemias.

Particular attention is being given to cancers with specific genetic alterations. For example, CDC7 appears to be a potent and highly specific anticancer target in p53-mutant breast cancers, including Her2-overexpressing and triple-negative subtypes. In these p53-mutant cell lines, targeting CDC7 led to abortive S phase and apoptotic cell death, contrasting with the G1 arrest observed in untransformed cells.

Research also highlights the potential of CDC7 inhibition in tumors with co-inactivation of TP53 and RB1, which are prone to neuroendocrine transformation, a mechanism of resistance in lung and prostate adenocarcinomas. CDC7 inhibition has been shown to impair this transformation process and extend response to targeted therapy in preclinical models. In hematological malignancies, a CDC7 inhibitor, SGR-2921, is being advanced for the treatment of relapsed/refractory acute myeloid leukemia (AML), with preclinical data showing enhanced DNA damage and anti-leukemic activity.

Further studies are needed to precisely define the sensitivity of different cancer subtypes and molecularly defined populations to CDC7 inhibitors, potentially through comprehensive genomic and molecular profiling.

Elucidation of Molecular Mechanisms of Resistance to Cdc7 Inhibitors and Strategies for Overcoming Them

Understanding the molecular mechanisms by which cancer cells develop resistance to CDC7 inhibitors is crucial for designing strategies to overcome it. While CDC7 inhibition can induce cell death, resistance can emerge. CDC7 overexpression has been linked to resistance to DNA-damaging agents,.

Studies investigating resistance to chemotherapy agents have also shed light on how CDC7 inhibition might play a role in overcoming it. For instance, pharmacological inhibition of CDC7 with XL413 was shown to overcome oxaliplatin (B1677828) resistance in colorectal cancer cells, suggesting that targeting CDC7 can be a viable strategy in resistant settings,. This indicates that resistance mechanisms to conventional therapies might involve pathways regulated by CDC7.

Future research will involve identifying specific genetic or epigenetic alterations, pathway activations, or changes in the tumor microenvironment that confer resistance to CDC7 inhibitors. Strategies to overcome resistance may include combination therapies with other targeted agents or chemotherapy, or the development of next-generation CDC7 inhibitors that can bypass resistance mechanisms. For example, combining CDC7 inhibitors with agents that induce DNA damage or target DNA repair pathways could be explored, given CDC7's role in DNA replication and the DNA damage response,.

Further Exploration of Novel Therapeutic Applications Beyond Oncology

Beyond their primary focus in oncology, CDC7 inhibitors are being explored for novel therapeutic applications. As noted, CDC7 kinase has been implicated in inducing viral replication, suggesting a potential role for CDC7 inhibitors in antiviral therapies.

Another promising area is in genetic engineering and gene editing. Research has demonstrated that inhibition of CDC7 can increase the efficiency of CRISPR-Cas9 mediated templated repair, also known as homology-directed repair (HDR). Specifically, the CDC7 inhibitor XL413 has been shown to increase HDR efficiency in various cell types, including primary T cells and hematopoietic stem and progenitor cells (HSPCs), suggesting its potential utility in improving gene editing workflows for research and therapeutic purposes. This effect appears to be linked to CDC7 inhibition stimulating HDR during a reversible slowing of S-phase.

These findings open up new avenues for the application of CDC7 inhibitors in infectious diseases and genetic disorders, warranting further investigation into the underlying mechanisms and potential clinical utility.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding of this compound Action

The integration of multi-omics and systems biology approaches is becoming increasingly important for a comprehensive understanding of the action of CDC7 inhibitors like this compound. Pan-cancer analyses utilizing genomic, transcriptomic, proteomic, and phosphoproteomic data are being conducted to evaluate CDC7 expression, genetic alterations, immune interactions, and prognostic significance across diverse cancer types,.

These integrated approaches can reveal the complex regulatory networks involving CDC7 and its substrates, such as MCM2, whose phosphorylation by CDC7/Dbf4 is essential for initiating DNA replication. Multi-omics data can help identify correlations between CDC7 expression or activity and other molecular features, potentially uncovering novel pathways influenced by CDC7 inhibition..

Computational approaches, including machine learning and molecular dynamics simulations, are also being employed in conjunction with multi-omics data to identify potential novel CDC7 inhibitors and study their interactions with the target protein,,. These in silico methods can help predict binding modes, assess compound stability, and prioritize candidates for experimental validation, accelerating the discovery and development process.

Development of Advanced Delivery Systems and Targeted Approaches for this compound

While the search results did not provide specific details on advanced delivery systems for this compound, the development of targeted delivery methods is a general trend in cancer therapy to improve efficacy and reduce off-target effects. For CDC7 inhibitors, this could involve strategies such as nanoparticle-based delivery, antibody-drug conjugates, or other methods that selectively deliver the inhibitor to cancer cells.

Beyond physical delivery systems, targeted approaches also encompass strategies to selectively inhibit CDC7 function in cancer cells while sparing normal cells. This is particularly relevant given CDC7's essential role in DNA replication. The observed differential effect of CDC7 inhibition on cancer cells versus normal cells (apoptosis in cancer cells vs. G1 arrest in normal cells), suggests an inherent therapeutic window, but further targeted approaches could enhance this selectivity.

Research into targeted protein degradation systems, such as the Auxin-Inducible Degradation (AID) system, is also providing tools for acutely removing CDC7 protein in research settings to study the consequences of its inhibition. While these are currently research tools, they represent a form of targeted protein modulation that could inspire future therapeutic strategies.

Developing methods for targeted delivery and exploring novel targeted approaches to inhibit CDC7 function will be important for maximizing the therapeutic index of CDC7 inhibitors and translating their potential into clinical benefit.

Q & A

Q. What experimental approaches are recommended to validate the selectivity of Cdc7-IN-11 against off-target kinases in kinase inhibition studies?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler®) to test inhibition across a broad range of kinases at physiological ATP concentrations (1 mM). Compare IC50 values for Cdc7 with those of closely related kinases (e.g., CDK family members). Include orthogonal assays, such as cellular thermal shift assays (CETSA), to confirm target engagement. Ensure ATP concentration matches physiological levels to avoid skewed selectivity data .

Q. How can researchers establish robust dose-response relationships for this compound in cellular proliferation assays?

- Methodological Answer : Use a 10-point dilution series (e.g., 0.1 nM to 10 μM) to capture full dose-response curves. Normalize data to vehicle controls and include positive controls (e.g., staurosporine for apoptosis induction). Replicate experiments across three biological replicates to assess variability. Employ nonlinear regression models (e.g., GraphPad Prism) to calculate EC50 values. Validate results with complementary assays, such as colony formation or EdU incorporation .

Q. What criteria should guide the selection of in vivo models for studying this compound efficacy in proliferative diseases?

- Methodological Answer : Prioritize models with genetic or pharmacological validation of Cdc7 dependency (e.g., xenografts with Cdc7 overexpression or RNAi knockdown). Include control groups for target specificity (e.g., kinase-dead Cdc7 mutants). Monitor pharmacodynamic markers (e.g., phosphorylation of MCM2, a downstream substrate) to confirm target inhibition. Optimize dosing schedules based on pharmacokinetic data (e.g., plasma half-life from LC-MS/MS analysis) .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s cellular efficacy across different cancer models?

- Methodological Answer : Perform comparative analysis of model-specific variables, such as genetic background (e.g., TP53 status) or baseline Cdc7 expression (quantified via Western blot/qPCR). Use isogenic cell lines to isolate the impact of specific mutations. Incorporate transcriptomic or proteomic profiling to identify compensatory pathways (e.g., CDK1 activation) that may explain resistance. Validate findings in patient-derived organoids to enhance translational relevance .

Q. What strategies can resolve discrepancies in reported IC50 values for this compound across biochemical and cellular assays?

- Methodological Answer : Standardize assay conditions: Ensure ATP concentrations match physiological levels (1 mM vs. 10 μM in biochemical assays). Account for cellular permeability by measuring intracellular drug concentrations via mass spectrometry. Use synchronized cell populations (e.g., double thymidine block) to minimize cell cycle phase variability. Cross-validate with orthogonal cellular assays (e.g., flow cytometry for S-phase arrest) .

Q. How can researchers optimize this compound treatment regimens to minimize off-target toxicity in preclinical models?

- Methodological Answer : Conduct toxicity profiling in non-proliferative tissues (e.g., liver, kidney) using histopathology and serum biomarkers (ALT, creatinine). Compare therapeutic indices (TI = LD50/EC50) across dosing schedules (e.g., intermittent vs. continuous). Use CRISPR-Cas9 screens to identify genetic modifiers of toxicity. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict safe dosing windows .

Q. What computational methods are effective for predicting this compound resistance mechanisms?

- Methodological Answer : Apply machine learning to genomic datasets from resistant clones (e.g., whole-exome sequencing). Use molecular dynamics simulations to identify mutations altering this compound binding (e.g., ATP-pocket mutations). Validate predictions with site-directed mutagenesis and competitive binding assays. Cross-reference with clinical databases (e.g., COSMIC) to prioritize clinically relevant mutations .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound’s effects on DNA replication stress?

- Methodological Answer : Standardize protocols for detecting replication stress markers (e.g., γH2AX foci, chromatin-bound RPA). Include internal controls (e.g., hydroxyurea treatment) in each experiment. Share raw data (e.g., microscopy images, flow cytometry files) in public repositories (e.g., Zenodo). Adhere to MIAME/MINSEQE guidelines for metadata reporting .

Q. What statistical approaches are recommended for analyzing high-content screening data involving this compound?

- Methodological Answer : Use robust z-score normalization to account for plate-to-plate variability. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-parameter analyses. Cluster hits based on phenotypic similarity (e.g., hierarchical clustering). Validate top hits with dose-response curves and orthogonal assays (e.g., live-cell imaging) .

Integration with Broader Research

Q. How can this compound studies be integrated with multi-omics datasets to identify synthetic lethal interactions?

- Methodological Answer :

Perform CRISPR-Cas9 dropout screens in this compound-treated cells to identify co-dependent genes. Overlay results with TCGA data to prioritize clinically relevant targets. Use pathway enrichment analysis (e.g., GSEA) to map synthetic lethal nodes. Validate candidates in 3D co-culture models mimicking tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.